Cas no 5817-09-4 (DL-Glutamine, N2-acetyl-)

DL-Glutamine, N2-acetyl- structure
DL-Glutamine, N2-acetyl- structure
Product Name:DL-Glutamine, N2-acetyl-
N.o CAS:5817-09-4
MF:C7H12N2O4
MW:188.181181907654
CID:4048161
PubChem ID:25561
Update Time:2025-05-28

DL-Glutamine, N2-acetyl- Propriedades químicas e físicas

Nomes e Identificadores

    • DL-Glutamine, N2-acetyl-
    • Glutamine, N2-acetyl-
    • ALPHA-N-ACETYL-GLUTAMINE
    • N-alpha-Acetyl-L-glutamine
    • MFCD00867899
    • N(sup2)-Acetyl-L-glutamine
    • 2-(acetylamino)-5-amino-5-oxopentanoic acid
    • alpha-N-Acetyl-L-glutamine
    • bmse001000
    • 10B6E98F-2CB8-4D96-80D6-1CDC5541D3B2
    • Q4673064
    • EN300-65857
    • SY353364
    • NCGC00183120-01
    • AKOS000159972
    • NSC186896
    • SCHEMBL287577
    • Glutamine, N-acetyl-
    • alpha-N-Acetyl-L-glutamine;N2-Acetylglutamine
    • Acetylglutamine
    • bmse000145
    • Z85900147
    • Glutamine, N2-acetyl-, L- (8CI)
    • Ac-D-Gln-OH
    • 2-acetamido-5-amino-5-oxopentanoic acid
    • CHEMBL3184604
    • CHEBI:73685
    • Acetyl-D-glutamine
    • 4-carbamoyl-2-acetamidobutanoicacid
    • 5817-09-4
    • AKOS016605458
    • N(2)-acetylglutamine
    • SY057113
    • DB-046574
    • 825-602-8
    • 4-carbamoyl-2-acetamidobutanoic acid
    • MDL: MFCD01882990
    • Inchi: 1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1
    • Chave InChI: KSMRODHGGIIXDV-YFKPBYRVSA-N
    • SMILES: C(O)(=O)[C@H](CCC(N)=O)NC(C)=O

Propriedades Computadas

  • Massa Exacta: 188.07970687Da
  • Massa monoisotópica: 188.07970687Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 227
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -1.4
  • Superfície polar topológica: 109Ų

DL-Glutamine, N2-acetyl- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-65857-0.05g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
0.05g
$40.0 2023-06-24
Enamine
EN300-65857-0.1g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
0.1g
$42.0 2023-06-24
Enamine
EN300-65857-0.25g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
0.25g
$43.0 2023-06-24
Enamine
EN300-65857-0.5g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
0.5g
$45.0 2023-06-24
Enamine
EN300-65857-1.0g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
1g
$47.0 2023-06-24
Enamine
EN300-65857-2.5g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
2.5g
$96.0 2023-06-24
Enamine
EN300-65857-5.0g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
5g
$180.0 2023-06-24
Enamine
EN300-65857-10.0g
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4
10g
$319.0 2023-06-24
1PlusChem
1P01AA7D-50mg
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4 90%
50mg
$116.00 2023-12-16
1PlusChem
1P01AA7D-100mg
4-carbamoyl-2-acetamidobutanoic acid
5817-09-4 90%
100mg
$118.00 2023-12-16
Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.